2-氨基-2-乙基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

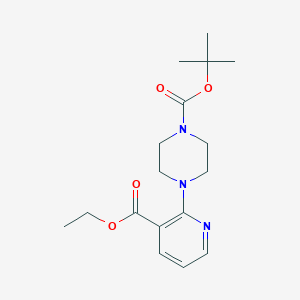

2-Amino-2-ethylbutanoic acid hcl, also known as 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C7H16ClNO2 and it has a molecular weight of 181.66 .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-ethylbutanoic acid hcl consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms . The SMILES string representation of the molecule is O=C(O)C(CC)(CC)CN.[H]Cl .

Physical And Chemical Properties Analysis

2-Amino-2-ethylbutanoic acid hcl is a solid compound . It has a density of 1.0±0.1 g/cm^3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

科学研究应用

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) showcase significant biological properties, including antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied, revealing that the presence of an unsaturated bond and ortho-dihydroxy phenyl groups significantly contribute to their antioxidant activities. These findings suggest the potential of structurally related compounds, including 2-Amino-2-ethylbutanoic acid HCl, in the development of potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Role in Plant Biology

The amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) demonstrates that even simple molecules can have profound effects on plant biology, acting beyond being mere precursors to hormones like ethylene. ACC's role underscores the potential of amino acids, including 2-Amino-2-ethylbutanoic acid HCl, in modulating plant growth, stress response, and development (Van de Poel & Van Der Straeten, 2014).

Environmental Applications

The application of organic acids in environmental and industrial processes, such as acidizing operations in carbonate and sandstone formations, illustrates the versatility of these compounds. Their efficacy in enhancing formation damage removal and dissolution, coupled with their environmental friendliness compared to more corrosive chemicals, hints at the broader applicability of structurally related compounds in environmentally sensitive applications (Alhamad et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, compounds like hydrophilic interaction chromatography (HILIC) stationary phases are used for the separation of polar, weakly acidic, or basic samples. The exploration of various stationary phases for HILIC indicates the potential of 2-Amino-2-ethylbutanoic acid HCl in chromatographic applications, enhancing the separation of complex mixtures (Jandera, 2011).

Biomedical Applications

In the biomedical field, the development of highly branched polymers based on poly(amino acid)s for drug and gene delivery showcases the potential of amino acids in creating biocompatible, biodegradable, and metabolizable materials. These applications highlight the relevance of compounds like 2-Amino-2-ethylbutanoic acid HCl in the synthesis of advanced materials for medical use (Thompson & Scholz, 2021).

安全和危害

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-amino-2-ethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-6(7,4-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPAFAJGSCBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-ethylbutanoic acid hcl | |

CAS RN |

92398-53-3 |

Source

|

| Record name | 2-amino-2-ethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)